trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Overview
Description
Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS Number: 191282-48-1) is a chemical compound with the linear formula C14H22O4 . It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate .
Synthesis Analysis
The synthesis of this compound can be achieved by several methods, including the reaction of 4-methylene-2-octanone with ethylene oxide to form a diol intermediate, followed by dehydration of the diol using trifluoroacetic anhydride. Another method involves the use of nitrosation to create a highly reactive intermediate, which is then followed by cyclization to form the desired product.Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexane ring, a tetrahydrofuran ring, and a carboxylic acid group. It has a molecular weight of 254.33 . The IUPAC name is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid .Physical And Chemical Properties Analysis
This compound is a white or yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol. It has a boiling point of 432.1°C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Studies have explored the synthesis of various structurally related compounds to trans-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was investigated, highlighting methods that could be relevant for synthesizing similar complex molecules (Kandinska, Kozekov, & Palamareva, 2006).
Experimental and Computational Strategies : Research involving the synthesis and characterization of cis- and trans-4-methyl-5-oxo-tetrahydrofuran-3-carboxylic acids and their esters provides insights into the experimental and computational methods applicable for studying similar compounds. These methods include kinetic enzymatic resolution and electronic structure calculations (Forzato et al., 2005).
Potential Biological and Medicinal Applications
Biological Interaction Studies : Research on compounds like trans-decahydroquinoline-5-carboxylic acid epimers, which share structural similarities, offers insights into potential biological interactions. These studies involve investigating their interactions with biological receptors and transport systems, which could be relevant for understanding the biological activity of trans-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid (Witiak et al., 1986).
Chemical Modification and Reactivity : The exploration of chemical modifications and reactivity of related compounds, such as cyclohexanecarboxylic acid derivatives, can provide valuable information. These studies often focus on understanding how structural changes impact the compound's reactivity and potential medicinal applications (Isoda, 1979).
Stereochemistry and Conformational Studies
Stereochemical Analysis : Investigations into the stereochemistry of compounds like 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, which are structurally related, are crucial for understanding the physical and chemical properties of trans-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid. This includes studies on the synthesis of cis- and trans-stereoisomers and their conformational behavior (Bunnage et al., 2004).
Conformational Dynamics : Research on the conformational dynamics of similar compounds, such as 3-cyclohexene-1-carboxylic acid derivatives, provides insights into how the structure influences the chemical behavior and potential applications of trans-4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid (Bellucci, Marioni, & Marsili, 1972).
Safety And Hazards
properties
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | |
CAS RN |
191282-48-1 | |
Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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